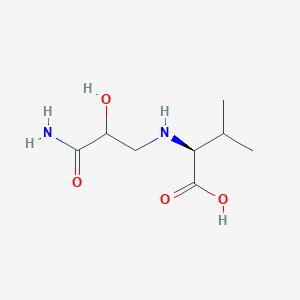
N-(3-Amino-2-hydroxy-3-oxopropyl)-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Amino-2-hydroxy-3-oxopropyl)-L-valine is a compound with a unique structure that includes an amino group, a hydroxy group, and a keto group attached to a valine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-hydroxy-3-oxopropyl)-L-valine typically involves the reaction of L-valine with a suitable precursor that introduces the amino, hydroxy, and keto functionalities. One common method involves the use of protected amino acids and subsequent deprotection steps to yield the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Amino-2-hydroxy-3-oxopropyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the keto group can produce a diol.
Applications De Recherche Scientifique
N-(3-Amino-2-hydroxy-3-oxopropyl)-L-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-(3-Amino-2-hydroxy-3-oxopropyl)-L-valine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active products. Its unique structure allows it to interact with various biomolecules, influencing metabolic processes and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)cysteine
- N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester
Uniqueness
N-(3-Amino-2-hydroxy-3-oxopropyl)-L-valine is unique due to its specific combination of functional groups and its incorporation of the valine residue. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers unique reactivity and potential for use in diverse research and industrial contexts.
Propriétés
Numéro CAS |
252663-74-4 |
|---|---|
Formule moléculaire |
C8H16N2O4 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(2S)-2-[(3-amino-2-hydroxy-3-oxopropyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-4(2)6(8(13)14)10-3-5(11)7(9)12/h4-6,10-11H,3H2,1-2H3,(H2,9,12)(H,13,14)/t5?,6-/m0/s1 |
Clé InChI |
HNLUIEVSTYRKNY-GDVGLLTNSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NCC(C(=O)N)O |
SMILES canonique |
CC(C)C(C(=O)O)NCC(C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


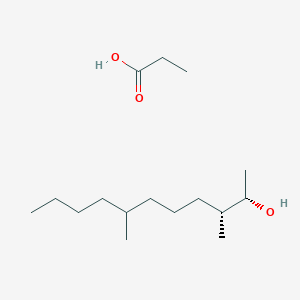

![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)



![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
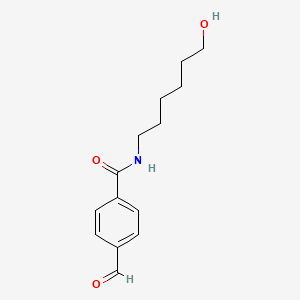
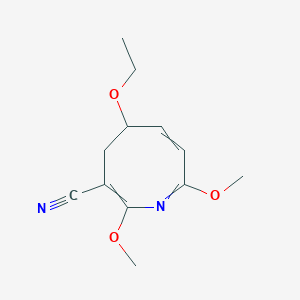

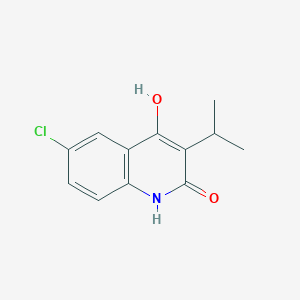
![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
![Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14243866.png)
